Home > Products > Screening Compounds P140935 > 2-(3-tert-Butoxycarbonylamino-propylamino)-nicotinic acid
2-(3-tert-Butoxycarbonylamino-propylamino)-nicotinic acid - 904816-06-4

2-(3-tert-Butoxycarbonylamino-propylamino)-nicotinic acid

Catalog Number: EVT-440270
CAS Number: 904816-06-4
Molecular Formula: C14H21N3O4
Molecular Weight: 295.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(3-tert-Butoxycarbonylamino-propylamino)-nicotinic acid is a chemical compound that features a complex structure with potential applications in medicinal chemistry. It belongs to the class of nicotinic acid derivatives, which are often explored for their biological activities, including their roles in pharmacology and biochemistry.

Source

This compound can be synthesized through various chemical methods, often involving the modification of existing nicotinic acid structures. The synthesis routes are documented in several patents and research articles, highlighting its relevance in pharmaceutical development .

Classification

The compound is classified as an amino acid derivative due to the presence of amino groups and a carboxylic acid functional group. Its structural components suggest it may exhibit properties similar to other nicotinic acid derivatives, which are known for their biological activity, particularly in relation to neurotransmitter systems.

Synthesis Analysis

Methods

The synthesis of 2-(3-tert-Butoxycarbonylamino-propylamino)-nicotinic acid typically involves several key steps:

  1. Protection of Amino Groups: The tert-butoxycarbonyl (Boc) group is commonly used to protect amino groups during the synthesis process.
  2. Coupling Reactions: The protected amino acids are coupled with nicotinic acid derivatives using standard peptide coupling techniques.
  3. Deprotection: After the desired product is formed, protecting groups are removed to yield the final compound.

Technical Details

The synthesis may employ reagents such as dicyclohexylcarbodiimide (DCC) for coupling reactions and trifluoroacetic acid (TFA) for deprotection. Reaction conditions, including temperature and solvent choice, play a crucial role in achieving high yields and purity .

Molecular Structure Analysis

Structure

The molecular structure of 2-(3-tert-Butoxycarbonylamino-propylamino)-nicotinic acid consists of a nicotinic acid core with a propylamine chain substituted by a tert-butoxycarbonyl group. The structural formula can be represented as follows:

C13H18N4O3\text{C}_{13}\text{H}_{18}\text{N}_{4}\text{O}_{3}

Data

  • Molecular Weight: Approximately 278.31 g/mol
  • Chemical Formula: C₁₃H₁₈N₄O₃
  • Structural Features: Contains an aromatic ring (pyridine), two amino groups, and a carboxylic acid group.
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for amino acids and amines:

  1. Acylation: Reacting with acyl chlorides to form amides.
  2. Nucleophilic Substitution: Involving the amino groups in substitution reactions with electrophiles.
  3. Decarboxylation: Under specific conditions, the carboxylic acid group may be removed.

Technical Details

These reactions are influenced by factors such as pH, temperature, and solvent system. For instance, acylation reactions may require base catalysts to enhance nucleophilicity of the amine .

Mechanism of Action

Process

The mechanism of action of 2-(3-tert-Butoxycarbonylamino-propylamino)-nicotinic acid is primarily linked to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are crucial for neurotransmission in the central nervous system.

Data

Research indicates that compounds similar to this one can modulate receptor activity, potentially influencing synaptic transmission and neuronal excitability. This modulation can lead to therapeutic effects in conditions such as cognitive decline or neurodegenerative diseases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) and slightly soluble in water.

Chemical Properties

Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are often employed to confirm the identity and purity of synthesized compounds .

Applications

Scientific Uses

2-(3-tert-Butoxycarbonylamino-propylamino)-nicotinic acid has potential applications in:

  1. Pharmaceutical Research: As a lead compound for developing drugs targeting nAChRs.
  2. Biochemical Studies: To investigate the role of nicotinic receptors in various physiological processes.
  3. Synthetic Chemistry: As an intermediate for synthesizing more complex molecules or drug candidates.
Introduction
ReagentPrimarily Boc₂O (di-tert-butyl dicarbonate); Catalysts: DMAP, ionic liquids, HFIP, HClO₄-SiO₂, I₂ [1] [4]Flexible conditions (aqueous, anhydrous, solvent-free, catalytic) suit diverse substrates.Stability ProfileStable to bases, nucleophiles, catalytic hydrogenation. Labile to acids (TFA, HCl) [1] [4].Enables orthogonal deprotection strategies in complex molecule assembly.Deprotection MethodAcidolysis (TFA, HCl/dioxane); Scavengers (e.g., anisole, thiophenol) prevent cation side reactions [1] [4] [7].Clean deprotection under controlled conditions; Scavengers protect sensitive residues (Trp, Met).Primary ApplicationsPeptide synthesis (α- & ε-amino protection); Protection of amines in natural product synthesis; Transient masking [4] [7].Foundational for peptide therapeutics; Enables synthesis of complex amine-containing drug candidates.

Historical Development of Nicotinic Acid Derivatives as Pharmacophores

Nicotinic acid (pyridine-3-carboxylic acid, Niacin, Vitamin B₃) has a dual identity in medicine: an essential nutrient preventing pellagra and a potent lipid-modifying agent. Its journey as a pharmacophore began with the discovery of its vitamin activity in 1937. However, the observation in the 1950s that gram-level doses significantly lowered plasma cholesterol and triglycerides while raising HDL-C redirected focus towards its therapeutic potential in dyslipidemia and cardiovascular disease [5] [8].

The lipid-modifying effects stem from multiple mechanisms: activation of the G protein-coupled receptor HCAR2 (GPR109A) in adipose tissue, inhibiting hormone-sensitive lipase (HSL) and reducing free fatty acid flux to the liver; direct inhibition of hepatic diacylglycerol acyltransferase 2 (DGAT2); and modulation of apolipoprotein metabolism (reduced apoB, VLDL, LDL; increased apoA-I; reduced CETP activity) [5] [8]. Despite this compelling pharmacology, the clinical utility of high-dose nicotinic acid has been hampered by:

  • Pronounced Side Effects: Cutaneous flushing (mediated by HCAR2-induced prostaglandin release, primarily PGD₂) and pruritus are major tolerability issues. Gastrointestinal distress and hepatotoxicity (especially with sustained-release formulations) are also significant concerns [5] [8].
  • Questionable Outcome Benefits: Large-scale trials (e.g., HPS2-THRIVE, AIM-HIGH) failed to demonstrate significant cardiovascular benefits of adding nicotinic acid to statin therapy, despite favorable lipid profile changes, leading to a decline in its use [5] [8].

These limitations spurred extensive medicinal chemistry efforts to develop improved nicotinic acid derivatives:

  • Prodrugs (e.g., Inositol Nicotinate): Aimed to reduce flushing by slower release. Efficacy remains debated.
  • Receptor-Selective Agonists: Targeting HCAR2 activation specifically for anti-lipolytic effects while avoiding pathways linked to flushing (e.g., GPR109B). Success has been limited.
  • Flushing Mitigation: Co-administration with prostaglandin inhibitors (e.g., Laropiprant, a DP1 receptor antagonist). Laropiprant's use was later restricted due to other safety concerns.
  • Structural Hybrids: Combining the nicotinic acid pharmacophore with other bioactive moieties to enhance potency, modify receptor selectivity, improve pharmacokinetics, or achieve multi-target actions [5] [8].

Table 2: Evolution of Nicotinic Acid Derivatives as Pharmacophores

EraDevelopment FocusKey Examples/StrategiesRationale/Outcome
1930s-1940sVitamin ReplacementNicotinic Acid, NicotinamideCure and prevention of pellagra (Vitamin B₃ deficiency) [5].
1950sDiscovery of Lipid EffectsHigh-dose Immediate-Release (IR) Nicotinic AcidIdentification of cholesterol-lowering and triglyceride-lowering effects [5] [8].
1960s-1990sMitigating Flushing & HepatotoxicitySustained-Release (SR) formulations; Prodrugs (Inositol Nicotinate)Improve tolerability; SR forms reduced flushing but increased liver risk [5].
2000s-2010sReceptor Targeting & Combination TherapyLaropiprant + Nicotinic Acid (Tredaptive); GPR109A agonistsSpecifically block flushing pathway; Seek HCAR2 agonists without flushing [5] [8].
OngoingStructural Hybrids & Multi-Target DrugsCompounds like 2-(3-Boc-amino-propylamino)-nicotinic acidCombine nicotinic acid with other pharmacophores (e.g., aminoalkyl chains) for enhanced properties or novel mechanisms [3] [9].

The emergence of compounds like 2-(3-tert-Butoxycarbonylamino-propylamino)-nicotinic acid (CAS# 904816-06-4) exemplifies this modern hybrid approach. This molecule marries the nicotinic acid core, responsible for the primary lipid-modifying pharmacophore, with a Boc-protected alkylamino side chain. The Boc group serves crucial synthetic and potentially functional purposes:

  • Synthetic Handle: It protects the primary amine during downstream chemical manipulations (e.g., coupling reactions targeting the carboxylic acid of nicotinic acid or modifications elsewhere on the molecule). Its orthogonal deprotection allows selective unmasking of the amine late in the synthesis for further derivatization or as a potential point of interaction in a biological system [1] [4] [7].
  • Modulating Properties: The Boc group significantly alters the molecule's polarity, solubility, and steric bulk compared to the unprotected amine analog. This can influence cell permeability, metabolic stability, and target binding kinetics [4] [7].
  • Potential for Controlled Release: While speculative for this specific compound, the Boc group could theoretically be designed as a prodrug element, releasing the active free amine moiety under specific physiological conditions (e.g., in lower pH environments like certain tissues or cellular compartments) [4].

The alkyl linker (propylamino) provides spacing and flexibility between the nicotinic acid moiety and the protected amine, potentially allowing simultaneous interaction with distinct binding sites or targets. This structure positions 2-(3-tert-Butoxycarbonylamino-propylamino)-nicotinic acid as a versatile intermediate for exploring novel dual-acting lipid modulators or other therapeutic concepts building upon the nicotinic acid pharmacophore while aiming to circumvent historical limitations through structural innovation [3] [9].

Properties

CAS Number

904816-06-4

Product Name

2-(3-tert-Butoxycarbonylamino-propylamino)-nicotinic acid

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]pyridine-3-carboxylic acid

Molecular Formula

C14H21N3O4

Molecular Weight

295.33 g/mol

InChI

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)17-9-5-8-16-11-10(12(18)19)6-4-7-15-11/h4,6-7H,5,8-9H2,1-3H3,(H,15,16)(H,17,20)(H,18,19)

InChI Key

ORFWQIGYRWNJSS-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCCNC1=C(C=CC=N1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCCCNC1=C(C=CC=N1)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.